Methyl Ganoderic acid B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Ganoderic acid B typically involves the extraction of ganoderic acids from Ganoderma lucidum followed by methylation. The initial extraction is usually performed using organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate specific ganoderic acids. Methylation is achieved using methylating agents like diazomethane under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. Advanced biotechnological methods, including the use of genetically engineered strains and optimized fermentation conditions, are employed to enhance the yield of ganoderic acids .
Chemical Reactions Analysis
Types of Reactions
Methyl Ganoderic acid B undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Halogens, alkylating agents; conditionsvaries depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties .
Scientific Research Applications
Methyl Ganoderic acid B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and oxidative stress-related conditions.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mechanism of Action
The mechanism of action of Methyl Ganoderic acid B involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and oxidative stress. The compound exerts its effects by binding to specific receptors and enzymes, thereby influencing cellular processes and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Ganoderic acid A
- Ganoderic acid C
- Ganoderic acid D
- Lucidenic acids
Uniqueness
Methyl Ganoderic acid B is unique due to its specific methylation, which can enhance its bioavailability and pharmacological activity compared to other ganoderic acids. This methylation can also influence its solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C31H46O7 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
methyl (2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate |
InChI |
InChI=1S/C31H46O7/c1-16(11-18(32)12-17(2)27(37)38-8)19-13-24(36)31(7)26-20(33)14-22-28(3,4)23(35)9-10-29(22,5)25(26)21(34)15-30(19,31)6/h16-17,19-20,22-23,33,35H,9-15H2,1-8H3/t16-,17-,19-,20+,22+,23+,29+,30-,31+/m1/s1 |
InChI Key |
RDZRNUXQSVYSHW-BGJMPESVSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
Origin of Product |
United States |
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